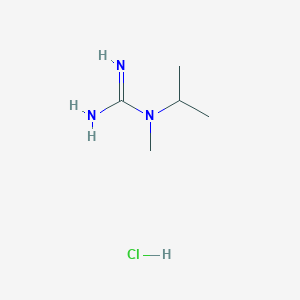

1-Methyl-1-(propan-2-yl)guanidine hydrochloride

Description

Propriétés

IUPAC Name |

1-methyl-1-propan-2-ylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3.ClH/c1-4(2)8(3)5(6)7;/h4H,1-3H3,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUULJRRUAOHQNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Overview

1-Methyl-1-(propan-2-yl)guanidine hydrochloride, also known as \$$ C5H{14}ClN_3 \$$, has a molecular weight of 151.64 g/mol.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 1-Methyl-1-(propan-2-yl)guanidine hydrochloride typically involves the reaction of isopropylamine with methyl isocyanate, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial production methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized for high yield and involves rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

1-Methyl-1-(propan-2-yl)guanidine hydrochloride undergoes various chemical reactions, including:

- Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

- Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

- Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.

Common Reagents and Conditions:

- Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

- Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

- Substitution: Various nucleophiles such as amines or thiols; reactions are usually carried out in polar solvents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce primary amines.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-1-(propan-2-yl)guanidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines or thiols; reactions are usually carried out in polar solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce primary amines .

Applications De Recherche Scientifique

1-Methyl-1-(propan-2-yl)guanidine hydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as an enzyme inhibitor or activator.

Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 1-Methyl-1-(propan-2-yl)guanidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may enhance the release of neurotransmitters like acetylcholine, thereby influencing nerve impulse transmission. Additionally, it can modulate the rates of depolarization and repolarization of muscle cell membranes .

Comparaison Avec Des Composés Similaires

Guanidine Hydrochloride (Parent Compound)

- Structure : Lacks alkyl substituents; consists of a planar guanidine group paired with HCl.

- Denaturation Efficacy : Strong chaotropic agent, widely used to denature proteins and nucleic acids by disrupting hydrogen bonds and hydrophobic interactions. Effective at concentrations ≥ 4 M .

- Applications : Protein purification, RNA/DNA extraction, and industrial synthesis .

1-Methylguanidine Hydrochloride

- Structure : Contains a single methyl group on the guanidine nitrogen.

- Denaturation Efficacy : Exhibits variable effects depending on the protein target. For example, it shows weak denaturation of edestin and excelsin but matches guanidine hydrochloride’s efficacy on globin and egg albumin .

- Applications : Used as a reagent in organic synthesis and pharmaceutical research .

- Toxicity: Limited data, but inferred to align with guanidine hydrochloride due to structural similarity .

Dimethylguanidine Hydrochloride

- Structure : Two methyl groups attached to the guanidine nitrogen.

- Applications : Less commonly employed in biochemical workflows.

1-Methyl-1-(propan-2-yl)guanidine Hydrochloride

- Structure : Methyl and isopropyl substituents introduce steric bulk, altering solubility and interaction with biomolecules.

- Denaturation Efficacy : Intermediate between guanidine hydrochloride and dimethylguanidine. The isopropyl group may hinder interactions with certain proteins, reducing efficacy in some contexts .

- Applications: Niche use in glycoproteomics for SDS removal (similar to guanidine hydrochloride’s role in improving mass spectrometry signal-to-noise ratios) .

Quantitative Data Table

*Denaturation efficacy scale: + (weak) to ++++ (strong), based on protein targets in .

Research Findings and Limitations

- Key Studies :

- Data Gaps: Limited toxicity and pharmacokinetic data for substituted guanidines. Structural activity relationships (SAR) for denaturation efficacy require further exploration.

Activité Biologique

1-Methyl-1-(propan-2-yl)guanidine hydrochloride is a compound of significant interest in various fields of biological research and pharmacology. This article provides a comprehensive overview of its biological activity, including its applications in drug development, mechanisms of action, and relevant research findings.

1-Methyl-1-(propan-2-yl)guanidine hydrochloride is a guanidine derivative that serves as a versatile scaffold in organic synthesis. Its chemical structure allows it to participate in various reactions, leading to the formation of bioactive compounds. It is particularly noted for its role in synthesizing propargylamines, which are intermediates in pharmaceuticals used for treating neurodegenerative diseases such as Parkinson's and Alzheimer's.

Pharmacological Applications

Monoamine Oxidase Inhibitors (MAOIs)

The compound is a precursor in the development of MAOIs, which are used to treat depression and neurodegenerative disorders. These inhibitors work by blocking the monoamine oxidase enzyme, resulting in increased levels of neurotransmitters such as serotonin and dopamine. Clinical trials have demonstrated that these MAOIs improve symptoms of depression and cognitive decline.

Antifungal Activity

Research has indicated that guanidine-containing compounds exhibit antifungal properties. For instance, derivatives similar to 1-Methyl-1-(propan-2-yl)guanidine hydrochloride have shown effective minimum inhibitory concentrations (MICs) against various Candida species, outperforming traditional antifungal agents like amphotericin B . The mechanism involves disrupting fungal cell membranes, leading to cell death.

1-Methyl-1-(propan-2-yl)guanidine hydrochloride interacts with biological targets through several mechanisms:

- DNA Interaction : The compound can form hydrogen bonds with nucleic acids, influencing gene expression and regulation. It has been utilized to synthesize guanidines that act as minor groove binders, affecting transcriptional activity.

- Cell Membrane Disruption : In antifungal applications, the compound's derivatives have been shown to create pores in fungal cell membranes, leading to cytotoxicity .

Table 1: Biological Activity Summary

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| MAOIs | Inhibition of monoamine oxidase | Improved depression scores in clinical trials |

| Antifungal | Membrane disruption | MIC values: 0.125–64 μg/mL against Candida |

| Gene Regulation | DNA binding | Affects transcriptional activity |

| Nanotechnology | Surface modification of nanoparticles | Enhanced stability and targeted delivery |

Case Studies

- Clinical Trials on MAOIs : A series of clinical trials demonstrated that patients treated with MAOIs derived from 1-Methyl-1-(propan-2-yl)guanidine hydrochloride showed significant improvement in depression scales compared to control groups. The results indicated a correlation between increased neurotransmitter levels and symptom relief.

- Antifungal Efficacy : In vitro studies using various Candida strains revealed that derivatives of this compound exhibited potent antifungal activity with MIC values comparable to or lower than those of established treatments like amphotericin B. Flow cytometric analyses confirmed changes in cell morphology post-treatment, indicating effective membrane disruption .

Q & A

Basic Research Questions

Q. What are the standard methods for characterizing the purity and structural integrity of 1-Methyl-1-(propan-2-yl)guanidine hydrochloride in synthetic chemistry research?

- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to confirm substituent positions and stereochemistry, mass spectrometry (MS) for molecular weight validation, and elemental analysis to verify stoichiometry. For purity, argentometric titration (e.g., chloride ion quantification) or high-performance liquid chromatography (HPLC) with UV detection is recommended. Structural analogs, such as guanidine hydrochloride derivatives, have been characterized using similar protocols .

Q. How is the solubility profile of 1-Methyl-1-(propan-2-yl)guanidine hydrochloride determined in various solvents, and what thermodynamic models are applicable?

- Methodological Answer : Solubility is measured via gravimetric or spectroscopic methods across temperature gradients (e.g., 4–40°C). Thermodynamic models like the van’t Hoff equation or activity coefficient models (e.g., NRTL) are used to predict solubility behavior. For guanidine hydrochloride analogs, molecular dynamics simulations have been employed to correlate solvent polarity with dissolution efficiency, providing a framework for derivative compounds .

Q. What protocols are used to assess the compound’s efficacy in protein denaturation studies?

- Methodological Answer : Denaturation experiments involve incubating proteins with incremental concentrations of the compound (e.g., 0–6 M) at controlled temperatures. Stability parameters (, , and -value) are derived from sigmoidal unfolding curves fitted to a two-state model. For example, guanidine hydrochloride denaturation at multiple temperatures (4–40°C) revealed linear dependencies of on denaturant concentration, a method adaptable to its derivatives .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in stability data of proteins denatured by 1-Methyl-1-(propan-2-yl)guanidine hydrochloride under varying temperature conditions?

- Methodological Answer : Contradictions in (change in heat capacity) values can arise from non-two-state unfolding or aggregation. To address this, combine differential scanning calorimetry (DSC) with circular dichroism (CD) spectroscopy to monitor secondary structure loss. Additionally, repeat denaturation assays at multiple pH levels and ionic strengths to isolate confounding factors. Prior work on guanidine hydrochloride demonstrated that discrepancies were resolved by validating data against high-resolution crystallographic structures .

Q. How can researchers optimize the synthesis of 1-Methyl-1-(propan-2-yl)guanidine hydrochloride to improve yield and minimize side-product formation?

- Methodological Answer : Optimize reaction conditions (solvent, temperature, and catalyst) using design-of-experiment (DoE) approaches. For example, a guanidine derivative synthesis achieved 85% yield by employing a two-step process: (1) nucleophilic substitution of 1-halo-2-nitrobenzene with guanidine, followed by (2) catalytic hydrogenation. Purification via recrystallization in ethanol/water mixtures reduced side-products like unreacted amines .

Q. How does 1-Methyl-1-(propan-2-yl)guanidine hydrochloride enhance loop-mediated isothermal amplification (LAMP) assays, and what mechanistic insights support its use?

- Methodological Answer : The compound accelerates LAMP by stabilizing primer-template complexes and reducing nonspecific binding. In SARS-CoV-2 detection, adding 0.1–0.3 M guanidine hydrochloride reduced reaction time by 20–50% without compromising specificity. Mechanistically, it disrupts secondary structures in nucleic acids, enhancing polymerase processivity. This approach is extensible to derivatives with similar chaotropic properties .

Q. What analytical frameworks are used to interpret contradictory data in the compound’s biological activity across cell-based assays?

- Methodological Answer : Discrepancies may arise from differences in cell permeability or off-target effects. Use orthogonal assays:

- Surface plasmon resonance (SPR) to measure direct target binding.

- Metabolomic profiling to identify unintended pathway modulation.

- Isozyme-specific inhibition assays (e.g., sphingosine kinase isoforms) to validate selectivity. For example, guanidine-based inhibitors showed divergent activities in vitro vs. in vivo due to metabolic instability, necessitating pharmacokinetic profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.